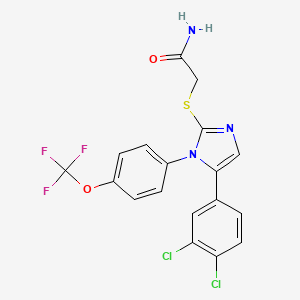
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3O2S and its molecular weight is 462.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H15Cl2F3N4O2S2, with a molecular weight of 559.4 g/mol. Its structure features a dichlorophenyl group and a trifluoromethoxyphenyl group linked through an imidazole ring and a thioacetamide moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities.
-
Cytotoxicity Studies :
- A study conducted by Alam et al. (2020) demonstrated that derivatives of 1,3,4-thiadiazole show considerable cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The most active compounds had IC50 values ranging from 4.27 µg/mL to lower concentrations depending on the substituents on the phenyl rings .
- In another investigation, a related thiadiazole derivative showed significant activity against breast cancer (MDA-MB-231) with an IC50 value of 9 µM, indicating that structural modifications can enhance anticancer potency .
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation, and interference with cancer cell signaling pathways. For instance, molecular docking studies suggest potential hydrogen bonding interactions between these compounds and key proteins involved in cancer progression .
Selectivity for Cancer Cells
Studies have also highlighted the selectivity of these compounds towards cancer cells over normal cells. For example, certain derivatives demonstrated high cytotoxicity against cancer cells while exhibiting minimal toxicity to normal fibroblasts and hepatocytes . This selectivity is crucial for minimizing side effects during therapeutic applications.
Data Summary
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A study reported the synthesis and evaluation of thiadiazole derivatives showing promising anticancer activity against various human carcinoma cell lines including prostate (PC3) and glioblastoma (U87). The best-performing compound exhibited an IC50 value significantly lower than standard chemotherapeutics like Imatinib .
- Case Study 2 : Another investigation focused on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that modifications at specific positions greatly influenced their cytotoxic efficacy against colon cancer cell lines (HT29) .
Eigenschaften
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O2S/c19-13-6-1-10(7-14(13)20)15-8-25-17(29-9-16(24)27)26(15)11-2-4-12(5-3-11)28-18(21,22)23/h1-8H,9H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENCSWZFQQDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













